Doramapimod

Description

This compound is a P38 MAP kinase inhibitor.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

p38 MAP kinase inhibito

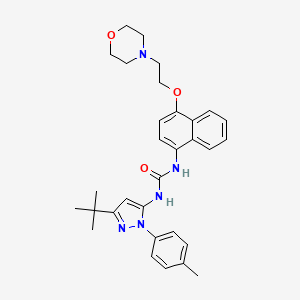

Structure

3D Structure

Properties

IUPAC Name |

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCOAUNKQVWQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048957 | |

| Record name | Doramapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285983-48-4 | |

| Record name | Doramapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285983-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doramapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0285983484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doramapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03044 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doramapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORAMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Doramapimod: A Technical Guide to its Mechanism of Action in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramapimod (also known as BIRB 796) is a potent, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, primarily through its control over the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases. This compound's targeted inhibition of p38 MAPK has positioned it as a significant compound of interest for therapeutic intervention in these conditions.[3] This guide provides a detailed overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK enzyme. Its mechanism is unique among kinase inhibitors.

-

Allosteric Binding: this compound is a diaryl urea compound that binds to an allosteric site on the p38 MAPK, distinct from the ATP-binding pocket.[1][4]

-

DFG-Out Conformation: This binding stabilizes the kinase in an inactive conformation known as the "DFG-out" state, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped.[1][5] This conformational change prevents the binding of ATP and hinders the activation of p38 MAPK by upstream kinases, such as MKK4 and MKK6.[4][6]

-

High Affinity and Slow Dissociation: The interaction is characterized by high affinity, with a dissociation constant (Kd) of 0.1 nM for p38α, and slow binding and dissociation kinetics.[6][7] This prolonged engagement with the target contributes to its potent and sustained inhibitory activity.

By blocking p38 MAPK, this compound prevents the phosphorylation of a wide array of downstream substrates. These include other kinases and transcription factors that are essential for the transcriptional and translational upregulation of inflammatory mediators.[8] The ultimate result is a powerful suppression of the inflammatory cascade.

Signaling Pathway Visualization

The following diagram illustrates the p38 MAPK signaling pathway and the specific point of inhibition by this compound.

Data Presentation

The potency and efficacy of this compound have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Value | Reference |

| p38α MAPK | Cell-free IC50 | 38 nM | [2][6] |

| p38β MAPK | Cell-free IC50 | 65 nM | [2][6] |

| p38γ MAPK | Cell-free IC50 | 200 nM | [2][6] |

| p38δ MAPK | Cell-free IC50 | 520 nM | [2][6] |

| p38α MAPK | Dissociation Constant (Kd) | 0.1 nM | [2][6] |

| TNF-α Production | LPS-stimulated THP-1 cells (EC50) | 16-22 nM | [6] |

| B-Raf | Cell-free IC50 | 83 nM | [2][6] |

| c-Raf-1 | Cell-free IC50 | 1.4 nM | [6] |

| Jnk2α2 | Cell-free IC50 | 0.1 nM | [6] |

| Abl | Cell-free IC50 | 14.6 µM | [6] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Kd: Dissociation constant.

Table 2: In Vivo Efficacy of this compound in Inflammatory Models

| Model | Species | Key Findings | Reference |

| Mycobacterium tuberculosis (Mtb) Infection | Mouse (C57BL/6) | Significantly reduced lung levels of IL-6, TNF, IL-12p40, IFNγ, IL-1β, and IL-17A. Attenuated pulmonary tissue inflammation and granuloma formation. | [9][10] |

| LPS-Induced Endotoxemia | Horse | Significantly decreased heart rate (P=0.02), rectal temperature (P=0.02), and concentrations of TNF-α and IL-1β (P=0.03) compared to placebo. | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of key findings.

Protocol 1: In Vivo Mtb Infection Model in Mice[9][10]

-

Animals: C57BL/6 mice.

-

Infection: Mice were infected via the aerosol route with approximately 100 colony-forming units (CFU) of Mycobacterium tuberculosis H37Rv.

-

Treatment: For chronic infection studies, treatment began 28 days post-infection. This compound was administered daily by oral gavage at a concentration of 30 mg/kg body weight, using PEG400 as the vehicle. Control groups received the vehicle alone.

-

Analysis: At specified time points (e.g., 42 and 56 days post-infection), mice were sacrificed. Lungs were homogenized for quantification of cytokine levels using a Cytometric Bead Array. Lung tissue was also fixed for histopathological analysis to assess inflammation and granuloma formation. Spleen and lung homogenates were used to determine bacterial loads via CFU enumeration.

Protocol 2: In Vitro Cytokine Inhibition Assay in Equine Whole Blood[13]

-

Sample Collection: Whole blood was collected from healthy horses.

-

Incubation: Aliquots of whole blood were diluted 1:1 with cell culture medium.

-

Stimulation: Inflammation was induced by adding bacterial toxins: 1 µg/mL of lipopolysaccharide (LPS), lipoteichoic acid (LTA), or peptidoglycan (PGN).

-

Inhibition: Samples were co-incubated with increasing concentrations of this compound, ranging from 3 x 10⁻⁸ M to 10⁻⁵ M.

-

Measurement: After 21 hours of incubation, the activity of TNF-α and IL-1β in the plasma supernatant was measured using specific cell bioassays. IC50 values were calculated to determine the potency of inhibition for each toxin.

Experimental Workflow Visualization

The following diagram outlines the workflow for the in vivo mouse model of Mtb infection.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of p38 MAPK. Its mechanism of action, centered on stabilizing the inactive DFG-out conformation of the kinase, leads to a robust suppression of pro-inflammatory cytokine production. Quantitative data from both in vitro and in vivo models demonstrate its significant anti-inflammatory activity at nanomolar concentrations. The detailed experimental protocols provided herein offer a framework for further investigation into its therapeutic potential across a spectrum of inflammatory diseases.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Allosteric Advantage: A Technical Guide to the Binding Affinity and Kinetics of BIRB 796 with p38 MAPK

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and kinetics of the potent and selective inhibitor, BIRB 796, with its target, the p38 mitogen-activated protein kinase (MAPK). A comprehensive understanding of these parameters is crucial for the development of effective therapeutics targeting the p38 MAPK signaling pathway, which is implicated in a multitude of inflammatory diseases and cancers. This document provides a detailed overview of the quantitative binding data, the experimental methodologies used to obtain this data, and a visual representation of the relevant biological pathways and experimental workflows.

Executive Summary

BIRB 796, also known as Doramapimod, is a diaryl urea compound that distinguishes itself from many other kinase inhibitors through its unique allosteric binding mechanism. Instead of competing directly with ATP at the kinase's active site, BIRB 796 binds to a spatially distinct, allosteric pocket. This binding event induces a significant conformational change in the kinase, stabilizing an inactive state and thereby preventing its activation by upstream kinases. This mode of action contributes to its high affinity and slow dissociation kinetics, resulting in a prolonged duration of action.

Quantitative Binding Affinity and Kinetics of BIRB 796

The interaction of BIRB 796 with the various isoforms of p38 MAPK has been extensively characterized. The following tables summarize the key quantitative data for binding affinity (Kd and IC50) and kinetic parameters.

Table 1: Binding Affinity of BIRB 796 for p38 MAPK Isoforms

| Isoform | Kd (Dissociation Constant) | IC50 (Half-maximal Inhibitory Concentration) | Cell Type/Assay Condition |

| p38α | 0.1 nM[1] | 38 nM[1][2] | THP-1 cells (Kd), Cell-free assay (IC50) |

| p38β | - | 65 nM[1][2] | Cell-free assay |

| p38γ | - | 200 nM[1][2] | Cell-free assay |

| p38δ | - | 520 nM[1][2] | Cell-free assay |

Table 2: Kinetic Parameters of BIRB 796 Binding to p38α MAPK

| Parameter | Value | Description |

| Association Rate (kon) | Slow | Rate at which BIRB 796 binds to p38α MAPK.[3] |

| Dissociation Rate (koff) | Slow | Rate at which the BIRB 796-p38α MAPK complex dissociates.[3] |

The picomolar dissociation constant (Kd) for p38α highlights the exceptionally high affinity of BIRB 796 for its primary target.[1] The IC50 values indicate potent inhibition of all four p38 MAPK isoforms, albeit with a preference for p38α and p38β.[1][2][4] The slow association and dissociation rates are characteristic of its allosteric binding mechanism and contribute to its sustained inhibitory effect.[3]

Experimental Protocols

The determination of the binding affinity and kinetics of kinase inhibitors like BIRB 796 relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Determination of Dissociation Constant (Kd) using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand (BIRB 796) to a protein (p38 MAPK), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Sample Preparation:

-

Recombinant human p38α MAPK is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

BIRB 796 is dissolved in the same ITC buffer to the desired concentration. A small percentage of DMSO may be used to aid solubility, in which case the same percentage must be present in the protein solution to minimize heats of dilution.

-

All solutions are degassed prior to use to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

The sample cell of the microcalorimeter is filled with the p38α MAPK solution (typically in the low micromolar range).

-

The injection syringe is filled with the BIRB 796 solution (typically 10-20 fold higher concentration than the protein).

-

A series of small, precise injections of the BIRB 796 solution are made into the sample cell containing the p38α MAPK solution at a constant temperature.

-

The heat released or absorbed during each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

-

The resulting binding isotherm (heat change as a function of the molar ratio of ligand to protein) is then fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software.

-

This analysis yields the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

Determination of IC50 using a Kinase Activity Assay (e.g., LANCE TR-FRET)

Kinase activity assays measure the ability of an inhibitor to block the catalytic activity of the kinase. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LANCE, are commonly used for their high sensitivity and homogeneous format.

Methodology:

-

Reagent Preparation:

-

A reaction buffer is prepared containing a suitable buffer (e.g., HEPES), MgCl2, a phosphopeptide substrate for p38 MAPK (e.g., a peptide derived from ATF2), and ATP.

-

A stock solution of BIRB 796 is prepared in DMSO and then serially diluted to create a range of concentrations.

-

The p38α MAPK enzyme is diluted to the appropriate concentration in the reaction buffer.

-

Detection reagents are prepared, including a Europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled anti-tag antibody (e.g., anti-GST, if a GST-tagged substrate is used) (acceptor).

-

-

Assay Procedure:

-

The serially diluted BIRB 796 or DMSO (as a control) is added to the wells of a microplate.

-

The p38α MAPK enzyme is then added to the wells and pre-incubated with the inhibitor for a defined period.

-

The kinase reaction is initiated by the addition of the substrate and ATP mixture.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped by the addition of a solution containing EDTA and the TR-FRET detection reagents.

-

-

Data Acquisition and Analysis:

-

The plate is incubated to allow for the binding of the detection antibodies to the phosphorylated substrate.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the Europium donor and measures the emission from both the donor and the acceptor.

-

The ratio of the acceptor to donor emission is calculated. A high ratio indicates high kinase activity (more phosphorylated substrate), while a low ratio indicates inhibition.

-

The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Determination of Kinetic Parameters (kon and koff) using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that monitors the binding and dissociation of molecules in real-time, allowing for the determination of the association (kon) and dissociation (koff) rate constants.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Recombinant p38α MAPK is immobilized onto the activated sensor chip surface via amine coupling.

-

The remaining active sites on the surface are deactivated using ethanolamine.

-

A reference flow cell is prepared in the same way but without the immobilized kinase to subtract non-specific binding.

-

-

Binding and Dissociation Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor chip surface to establish a stable baseline.

-

A series of different concentrations of BIRB 796 (the analyte) are injected over the immobilized p38α MAPK surface for a specific duration (association phase).

-

The running buffer is then flowed over the surface again, and the dissociation of the BIRB 796-p38α MAPK complex is monitored (dissociation phase).

-

The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.

-

-

Data Analysis:

-

The sensorgrams from the reference flow cell are subtracted from the sensorgrams from the kinase-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.

-

The association and dissociation phases of the resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This fitting process yields the association rate constant (kon) and the dissociation rate constant (koff). The dissociation constant (Kd) can also be calculated from the ratio of these rates (koff/kon).

-

Visualizing the Molecular Landscape

To better understand the context of BIRB 796's action and the experimental approaches used to characterize it, the following diagrams have been generated.

Caption: The p38 MAPK signaling cascade and the inhibitory action of BIRB 796.

Caption: Workflow for determining the binding affinity and kinetics of BIRB 796.

Conclusion

BIRB 796 stands as a paradigm of a highly potent and selective kinase inhibitor, distinguished by its allosteric mechanism of action. The comprehensive quantitative data on its binding affinity and kinetics, obtained through rigorous experimental methodologies, provide a solid foundation for its further development and for the design of next-generation p38 MAPK inhibitors. The detailed protocols and visual aids presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to advance their research in this critical area of therapeutic intervention.

References

- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. p38MAPK pathway inhibition assay [bio-protocol.org]

- 4. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

Doramapimod: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramapimod (also known as BIRB 796) is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] This small molecule, belonging to the pyrazole derivative class, has been a subject of extensive research due to the central role of the p38 MAPK signaling pathway in inflammatory processes.[3][4][5] Initially developed by Boehringer Ingelheim, this compound has been investigated for its therapeutic potential in a range of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Discovery and Initial Characterization

This compound emerged from efforts to identify novel anti-inflammatory agents by targeting the p38 MAPK pathway, a key regulator of the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2] It was identified as a member of the diaryl urea class of inhibitors that uniquely binds to an allosteric site on the p38 MAP kinase.[2][6] This binding induces a significant conformational change in the enzyme, particularly in the Asp-Phe-Gly (DFG) motif within the active site, which indirectly prevents the binding of ATP.[2][6][7] This novel mechanism of action contributes to its high affinity and slow dissociation rate from the target kinase.[7]

Mechanism of Action: Allosteric Inhibition of p38 MAPK

The p38 MAPK signaling cascade is a crucial pathway that responds to extracellular stimuli, such as pro-inflammatory cytokines and environmental stress, leading to the activation of various transcription factors.[4] There are four main isoforms of p38 MAPK: α, β, γ, and δ.[6][8] this compound acts as a pan-p38 MAPK inhibitor, affecting all four isoforms, with the highest potency against the ubiquitously expressed p38α isoform.[1][6][9]

By binding to an allosteric pocket, this compound locks the kinase in an inactive conformation, preventing its activation by upstream kinases such as MKK6 and MKK4.[1][8] This ultimately blocks the downstream phosphorylation of various substrates, including other kinases and transcription factors, thereby inhibiting the inflammatory response.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Kd | Cell Line/System | Reference(s) |

| p38α MAPK | Cell-free | 38 nM | 0.1 nM | THP-1 cells | [1][9][10] |

| p38β MAPK | Cell-free | 65 nM | - | - | [1][9][10] |

| p38γ MAPK | Cell-free | 200 nM | - | - | [1][9][10] |

| p38δ MAPK | Cell-free | 520 nM | - | - | [1][9][10] |

| B-Raf | - | 83 nM | - | - | [1][9] |

| Abl | - | 14.6 µM | - | - | [10] |

| JNK2 | - | - | - | 330-fold less selective vs p38α | [1] |

| TNF-α release | Cell-based | 18 nM (EC50: 16-22 nM) | - | LPS-stimulated THP-1 cells | [10][11] |

Table 2: In Vitro Proliferative and Cytotoxic Effects of this compound

| Cell Line | Assay | Endpoint | Concentration | Effect | Reference(s) |

| U87 Glioblastoma | CCK-8 | IC50 | 34.96 µM (48h) | Inhibition of proliferation | [8] |

| U251 Glioblastoma | CCK-8 | IC50 | 46.30 µM (48h) | Inhibition of proliferation | [8] |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Condition | Dosage | Route | Effect | Reference(s) |

| LPS-stimulated mice | Endotoxemia | 10 mg/kg | Oral | 65% inhibition of TNF-α synthesis | [12] |

| LPS-stimulated mice | Endotoxemia | 30 mg/kg | - | 84% inhibition of TNF-α | [1][10] |

| Collagen-induced arthritis mice | Arthritis | 30 mg/kg qd | Oral | 63% inhibition of arthritis severity | [12] |

| Mtb-infected C57BL/6 mice | Tuberculosis (acute) | 30 mg/kg | Oral gavage | Reduced lung inflammation | [13] |

| Mtb-infected C57BL/6 mice | Tuberculosis (chronic) | 30 mg/kg qd | - | Reduced bacterial load in lungs and spleens (with antibiotics) | [13] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the development of this compound.

In Vitro Kinase Inhibition Assay (Cell-free)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different p38 MAPK isoforms.

-

Protocol:

-

Recombinant human p38 MAPK isoforms (α, β, γ, δ) were used.

-

The kinase reaction was initiated by adding ATP to a mixture containing the respective p38 isoform, a substrate peptide, and varying concentrations of this compound.

-

The reaction was allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate was quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[1][9][10]

-

TNF-α Release Assay in THP-1 Cells

-

Objective: To assess the functional inhibition of the p38 MAPK pathway by measuring the suppression of TNF-α production in a human monocytic cell line.

-

Protocol:

-

THP-1 cells were pre-incubated with various concentrations of this compound for 30 minutes.

-

The cells were then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.

-

The cell cultures were incubated overnight (18-24 hours).

-

The supernatant was collected, and the concentration of human TNF-α was determined using a commercially available ELISA kit.

-

The EC50 value (the concentration of this compound that causes a 50% reduction in TNF-α production) was determined by non-linear regression analysis of the dose-response curve.[10]

-

Cell Proliferation (CCK-8) Assay

-

Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.

-

Protocol:

-

Human glioblastoma cell lines (U87 and U251) were seeded in 96-well plates.

-

The cells were treated with a range of concentrations of this compound (e.g., 0-64 µM) for 24 and 48 hours.

-

After the treatment period, Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for a specified time.

-

The absorbance was measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Cell viability was calculated as a percentage of the control (untreated) cells, and the IC50 values were determined.[8]

-

5-Ethynyl-2'-deoxyuridine (EdU) Staining Assay

-

Objective: To assess the effect of this compound on DNA synthesis, a marker of cell proliferation.

-

Protocol:

-

Cells (e.g., U87 and U251) were seeded in 96-well plates and treated with different concentrations of this compound for 48 hours.

-

The cells were then incubated with 50 µM EdU for 12 hours.

-

The cells were fixed with 4% paraformaldehyde, permeabilized with 0.5% Triton X-100, and then incubated with an Apollo reaction mixture to label the incorporated EdU.

-

The cell nuclei were counterstained with Hoechst 33342.

-

Fluorescence images were captured using a fluorescence microscope to visualize and quantify the proportion of EdU-positive cells.[8]

-

In Vivo Murine Model of Endotoxemia

-

Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.

-

Protocol:

-

Mice were administered this compound (e.g., 10 mg/kg or 30 mg/kg) orally.

-

After a specified period, the mice were challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

-

Blood samples were collected at various time points after the LPS challenge.

-

The levels of serum TNF-α were measured using an ELISA kit.

-

The percentage inhibition of TNF-α production was calculated by comparing the this compound-treated group to the vehicle-treated control group.[10][12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating p38 MAPK inhibitors.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the preclinical development of a p38 MAPK inhibitor.

Clinical Development and Current Status

This compound advanced into clinical trials for several inflammatory conditions. A Phase I single oral dose trial was completed to characterize its excretion and metabolism.[5] A Phase II trial was initiated to investigate the efficacy and safety of this compound in patients with active rheumatoid arthritis who had failed at least one disease-modifying antirheumatic drug (DMARD).[5] However, the development of this compound for these indications was ultimately discontinued.[3] Despite this, this compound remains a valuable tool compound for research into the roles of the p38 MAPK pathway in various diseases, including cancer and neurodegenerative disorders.[7][8] More recently, its potential as a dual "antiviral-anti-inflammatory" agent against COVID-19 has been explored through computational studies.[5]

Conclusion

This compound represents a significant achievement in kinase inhibitor drug discovery, characterized by its novel allosteric mechanism of action that confers high potency and selectivity for p38 MAPK. While its clinical development for major inflammatory diseases was halted, the extensive preclinical and early clinical data generated for this compound continue to provide valuable insights for researchers. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working on p38 MAPK and related signaling pathways. The story of this compound underscores the complexities of translating potent in vitro and in vivo activity into clinical efficacy and highlights the ongoing importance of this compound as a research tool.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. This compound - AdisInsight [adisinsight.springer.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. apexbt.com [apexbt.com]

- 13. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Doramapimod in the Modulation of Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramapimod (also known as BIRB 796) is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory stimuli, playing a central role in the production of a wide array of pro-inflammatory cytokines. Consequently, this compound has been investigated as a potential therapeutic agent for a variety of inflammatory diseases. This technical guide provides an in-depth overview of the in vitro activity of this compound, with a specific focus on its impact on cytokine production. The information presented herein is intended to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to effectively evaluate and utilize this compound in a laboratory setting.

Mechanism of Action: p38 MAPK Inhibition

This compound exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38 MAPK.[2][3] This inhibition prevents the downstream phosphorylation of transcription factors and other proteins that are crucial for the expression of pro-inflammatory cytokine genes. By disrupting this signaling cascade, this compound effectively reduces the production and release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5][6][7]

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound against p38 MAPK isoforms and its effect on cytokine production in various in vitro models.

Table 1: Inhibitory Activity of this compound against p38 MAPK Isoforms

| Isoform | IC50 (nM) | Assay Type |

| p38α | 38 | Cell-free |

| p38β | 65 | Cell-free |

| p38γ | 200 | Cell-free |

| p38δ | 520 | Cell-free |

Data sourced from multiple studies.[1]

Table 2: In Vitro Inhibition of Cytokine Production by this compound

| Cytokine | Cell Type | Stimulant | IC50 (nM) | Species |

| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 21 | Human |

| TNF-α | Human Whole Blood | Lipopolysaccharide (LPS) | 960 | Human |

| TNF-α | THP-1 (human monocytic cell line) | Lipopolysaccharide (LPS) | 18 | Human |

| IL-1β | Equine Whole Blood | Lipopolysaccharide (LPS) | Potent Inhibition (IC50 not specified) | Equine |

| IL-6 | Bone Marrow Stromal Cells (BMSCs) | TNF-α and TGF-β1 | Downregulation (IC50 not specified) | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro activity of this compound on cytokine production.

Human Peripheral Blood Mononuclear Cell (PBMC) Isolation

-

Objective: To isolate PBMCs from whole blood for use in cytokine release assays.

-

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

-

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer containing plasma and platelets.

-

Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

In Vitro Cytokine Release Assay using Human PBMCs

-

Objective: To quantify the inhibitory effect of this compound on LPS-induced cytokine production in human PBMCs.

-

Materials:

-

Isolated human PBMCs

-

This compound (BIRB 796)

-

Lipopolysaccharide (LPS) from E. coli

-

Complete RPMI-1640 medium

-

96-well cell culture plates

-

Human TNF-α, IL-1β, IL-6, and IL-8 ELISA kits or a multiplex cytokine assay kit

-

-

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include an unstimulated control group.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.

-

Calculate the IC50 values for the inhibition of each cytokine using appropriate software.

-

THP-1 Cell Culture and Cytokine Inhibition Assay

-

Objective: To assess the effect of this compound on cytokine production in a human monocytic cell line.

-

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

This compound (BIRB 796)

-

Lipopolysaccharide (LPS)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

-

Procedure:

-

Culture THP-1 cells in suspension.

-

(Optional) For adherent macrophage-like cells, differentiate THP-1 cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.

-

Seed the THP-1 cells (or differentiated macrophages) in a 96-well plate.

-

Follow the same pre-incubation, stimulation, and supernatant collection steps as described in the PBMC assay (Protocol 2).

-

Quantify TNF-α levels in the supernatant using an ELISA kit.[8]

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Anti-inflammatory effects of a p38 MAP kinase inhibitor, this compound, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Applications - CAT N°: 10460 [bertin-bioreagent.com]

Doramapimod (BIRB 796): An In-depth Technical Guide to its Kinase Selectivity Profile

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive analysis of the kinase selectivity profile of Doramapimod (also known as BIRB 796), a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. The document details its binding affinities, inhibitory concentrations against a panel of kinases, the experimental methodologies used for these determinations, and the signaling pathways it modulates.

Introduction

This compound (BIRB 796) is a small molecule inhibitor belonging to the diaryl urea class of compounds.[1] It is a highly potent, orally active inhibitor of p38 MAPK, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3][4] this compound binds to a unique allosteric, non-ATP competitive site on the p38 kinase, a mechanism that confers high affinity and selectivity.[5][6][7] Understanding the precise kinase selectivity profile is critical for assessing its therapeutic potential and predicting potential off-target effects. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Target Selectivity Profile: Quantitative Data

The selectivity of this compound has been evaluated against numerous kinases using various in vitro assays. The data presented below summarizes its inhibitory potency (IC50) and binding affinity (Kd).

Primary Targets and Key Off-Targets

This compound is a pan-inhibitor of p38 MAPK isoforms and also exhibits activity against a limited number of other kinases at nanomolar concentrations.[8][9]

| Target Kinase | Assay Type | Potency Value (nM) | Reference |

| p38α MAPK | Cell-free IC50 | 38 | [8][10][11][12] |

| THP-1 cells Kd | 0.1 | [8][10][11][13] | |

| p38β MAPK | Cell-free IC50 | 65 | [8][10][11][12] |

| p38γ MAPK | Cell-free IC50 | 200 | [8][10][11][12] |

| p38δ MAPK | Cell-free IC50 | 520 | [8][10][11][12] |

| B-Raf | IC50 | 83 | [10][11][14] |

| JNK2α2 | IC50 | 98 | |

| c-Raf-1 | IC50 | 1400 (1.4 µM) | |

| Abl | IC50 | 14600 (14.6 µM) | [8][10] |

Table 1: Inhibitory potency of this compound against primary p38 MAPK targets and other significantly inhibited kinases.

Kinases with Weak or Insignificant Inhibition

This compound demonstrates high selectivity, with weak or insignificant activity against a broad panel of other kinases, underscoring its specific mechanism of action.[8][9][10][15]

| Kinase | Reported Activity | Reference |

| JNK2 | 330-fold lower selectivity vs p38α | [8][9][10][13] |

| Fyn | Weak inhibition | [8][9][10][15] |

| Lck | Weak inhibition | [8][9][10][15] |

| ERK-1 | Insignificant inhibition | [8][9][10][15] |

| SYK | Insignificant inhibition | [8][9][10][15] |

| IKK2 (IKKβ) | Insignificant inhibition | [8][9][10][15] |

| ZAP-70 | No significant inhibition | [8][10] |

| EGF Receptor Kinase | No significant inhibition | [8][10] |

| HER2 | No significant inhibition | [8][10] |

| Protein Kinase A (PKA) | No significant inhibition | [8][10][16] |

| Protein Kinase C (PKC, α, β, γ) | No significant inhibition | [8][10] |

Table 2: Kinases with reported weak or insignificant inhibition by this compound.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is activated by cellular stressors and inflammatory cytokines, leading to the downstream activation of transcription factors and subsequent production of inflammatory mediators. This compound's unique allosteric binding mechanism prevents the phosphorylation and activation of p38 MAPK by its upstream kinases, MKK3 and MKK6.[8][10]

Experimental Protocols

The characterization of this compound's selectivity profile involves several key experimental methodologies, from cell-free biochemical assays to cell-based functional assays.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase, yielding IC50 values.

Methodology:

-

Reagents: Purified recombinant human kinases (e.g., p38α, JNK2), a suitable substrate (e.g., a peptide like ATF2), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and a serial dilution of this compound.

-

Reaction: The kinase, substrate, and this compound are incubated together in an appropriate assay buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated for a specific time at a controlled temperature (e.g., 30°C).

-

Termination & Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.

-

Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

Cellular TNF-α Production Assay (THP-1 Cells)

This cell-based assay measures the functional consequence of p38 MAPK inhibition in a relevant cell line, providing cellular potency (EC50) and binding affinity (Kd) data.[8][10]

Methodology:

-

Cell Culture: Human monocytic THP-1 cells are cultured under standard conditions.

-

Pre-incubation: Cells are harvested and pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes).[10]

-

Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the p38 MAPK pathway and subsequent TNF-α production.[10]

-

Incubation: The cell-stimulant-inhibitor mixture is incubated for an extended period (e.g., 18-24 hours) to allow for cytokine secretion.[10]

-

Quantification: The cell culture supernatant is collected. The concentration of secreted TNF-α is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]

-

Data Analysis: The TNF-α concentration is plotted against the this compound concentration. A dose-response curve is generated to determine the EC50, the concentration at which this compound inhibits 50% of the TNF-α production.

Conclusion

This compound is a highly selective inhibitor of p38 MAPK, with a distinct preference for the p38α and p38β isoforms. Its unique allosteric mechanism of action contributes to its high affinity and slow dissociation rate.[6][8] While it shows some activity against other kinases like B-Raf and JNK2, it is largely inactive against a wide range of other kinases, indicating a favorable selectivity profile. The data compiled in this guide, derived from established biochemical and cellular assays, confirms this compound's characterization as a potent and specific p38 MAPK inhibitor, providing a solid foundation for its application in preclinical and clinical research.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Anti-inflammatory effects of a p38 MAP kinase inhibitor, this compound, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound, p38 MAPK inhibitor (CAS 285983-48-4) | Abcam [abcam.com]

- 13. apexbt.com [apexbt.com]

- 14. captivatebio.com [captivatebio.com]

- 15. Selleck Chemical LLC this compound (BIRB 796) 5mg 285983-48-4, Quantity: | Fisher Scientific [fishersci.com]

- 16. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of Doramapimod (BIRB 796) Inhibition of p38α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular mechanisms underlying the inhibition of the p38α mitogen-activated protein kinase (MAPK) by Doramapimod (also known as BIRB 796). This compound is a potent and selective inhibitor belonging to the diaryl urea class of compounds, which has been instrumental in elucidating the allosteric regulation of p38α.[1][2] This document details the binding kinetics, key molecular interactions, and the conformational changes induced by this compound, supported by quantitative data and experimental methodologies.

Core Inhibition Mechanism

This compound is a type II inhibitor that targets p38α in a novel allosteric manner.[3][4] Unlike type I inhibitors that directly compete with ATP in the active site of the kinase in its active conformation, this compound binds to a site adjacent to the ATP pocket.[1][2] This binding event is unique as it stabilizes a catalytically inactive "DFG-out" conformation of the kinase.[2][5] In this conformation, the phenylalanine residue of the highly conserved Asp-Phe-Gly (DFG) motif moves from its canonical inward position to an outward position, sterically hindering the binding of ATP and preventing the proper alignment of catalytic residues.[6] This allosteric inhibition mechanism leads to slow binding kinetics and a long residence time of the inhibitor.[2] The X-ray crystal structure of the p38α-Doramapimod complex (PDB ID: 1KV2) has been pivotal in understanding these interactions at an atomic level.[1][2][7]

Quantitative Inhibition Data

The potency of this compound against p38 isoforms and other kinases has been extensively characterized. The following tables summarize the key quantitative data from various in vitro and cell-based assays.

| Parameter | p38α | p38β | p38γ | p38δ | Reference |

| IC50 | 38 nM | 65 nM | 200 nM | 520 nM | [8][9][10] |

| Kd | 0.1 nM | - | - | - | [8][10] |

| Table 1: In vitro inhibitory activity of this compound against p38 MAPK isoforms. |

| Kinase | IC50 | Reference |

| JNK2 | 1.4 nM | [8] |

| c-Raf-1 | 1.4 nM | [8] |

| B-Raf | 83 nM | [8][10] |

| Abl | 14.6 µM | [8] |

| Table 2: Inhibitory activity of this compound against other selected kinases. |

| Cell Line | Assay | IC50 | Reference |

| U87 (Glioblastoma) | CCK-8 | 34.96 µM | [3][4] |

| U251 (Glioblastoma) | CCK-8 | 46.30 µM | [3][4] |

| Table 3: Cellular activity of this compound in glioblastoma cell lines. |

Structural Insights from Crystallography

The crystal structure of p38α in complex with this compound (PDB: 1KV2) reveals the precise molecular interactions responsible for its high-affinity binding and allosteric inhibition.[7]

-

Allosteric Pocket: this compound binds to a hydrophobic pocket created by the DFG-out conformation.[1][2]

-

Key Hydrogen Bonds: A critical hydrogen bond is formed between the morpholino-ethoxy oxygen of this compound and the backbone amide of Met109 in the hinge region of the ATP-binding site.[7][8]

-

Pharmacophore Conformation: The diaryl urea structure of this compound is crucial for its activity. The aryl-pyrazole scaffold adopts a specific out-of-plane conformation, which is essential for optimal binding.[11] The t-butyl group of the pyrazole ring occupies a lipophilic selectivity pocket, while the tolyl ring extends into another selectivity site.[8]

Signaling Pathway and Inhibition Logic

The p38α MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation, leading to the production of pro-inflammatory cytokines such as TNF-α.[1][2] this compound's inhibition of p38α effectively blocks this signaling cascade.

Caption: The p38α MAPK signaling pathway and the point of inhibition by this compound.

The following diagram illustrates the conformational selection and stabilization mechanism of this compound.

Caption: Conformational selection model of this compound binding to p38α.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the inhibition of p38α by this compound.

A common method for obtaining large quantities of highly purified p38α for structural and biochemical studies involves recombinant expression in E. coli.[12]

Caption: A typical workflow for the expression and purification of recombinant p38α.

-

Expression: Human p38α is expressed as a His-tagged fusion protein in an E. coli strain optimized for eukaryotic protein expression, such as BL21(DE3) Rosetta.[12]

-

Lysis and Clarification: Cells are harvested and lysed by sonication. The lysate is then clarified by high-speed centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a nickel-chelating affinity column (e.g., Ni-NTA). The His-tagged p38α binds to the resin and is eluted with an imidazole gradient.

-

Ion-Exchange Chromatography: The eluate from the affinity column is further purified using anion-exchange chromatography (e.g., Mono Q resin) to achieve near homogeneity.[12]

Determining the three-dimensional structure of the p38α-Doramapimod complex is achieved through X-ray crystallography.

-

Crystallization: The purified p38α protein is co-crystallized with this compound. This typically involves mixing the protein-inhibitor complex with a crystallization solution containing a precipitant (e.g., PEG) and allowing vapor diffusion to occur.

-

Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam. The diffraction patterns are recorded on a detector.[13]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The atomic model of the protein-inhibitor complex is then built into the electron density and refined to yield the final structure.[13]

This assay measures the ability of a compound to inhibit the production of TNF-α in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).[8]

-

Cell Culture: THP-1 cells are cultured in appropriate media.

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound for a set period (e.g., 30 minutes).

-

Stimulation: The cells are then stimulated with LPS to induce the p38α pathway and subsequent TNF-α production.

-

TNF-α Measurement: After an incubation period, the amount of TNF-α secreted into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of TNF-α production (IC50) is calculated from the dose-response curve.

This assay is used to determine the cytotoxic effects of an inhibitor on cell lines.[3][4]

-

Cell Seeding: Cells (e.g., U87 or U251) are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for specific time points (e.g., 24 and 48 hours).

-

CCK-8 Reagent Addition: The Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated. Viable cells will convert the WST-8 tetrazolium salt in the reagent to a colored formazan product.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.[3][4]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Biophysical investigation and conformational analysis of p38α kinase inhibitor this compound and its analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Improved expression, purification, and crystallization of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

pharmacological properties of Doramapimod (BIRB 796)

An In-depth Technical Guide to the Pharmacological Properties of Doramapimod (BIRB 796)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (BIRB 796) is a highly potent and selective, orally available small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It belongs to a diaryl urea class of compounds and exhibits a unique allosteric mechanism of inhibition, binding to the p38 kinase in its DFG-out (Asp-Phe-Gly-out) conformation. This mode of action confers slow binding kinetics and high affinity, resulting in potent suppression of inflammatory cytokine production and other p38-mediated cellular processes. This compound inhibits all four p38 MAPK isoforms (α, β, γ, δ) with nanomolar to sub-micromolar potency. Its ability to modulate the p38 pathway, a critical regulator of inflammatory and stress responses, has made it a significant tool in preclinical research and has led to its investigation in clinical trials for inflammatory diseases. This document provides a comprehensive overview of its mechanism of action, binding kinetics, in vitro and in vivo pharmacology, and key experimental protocols.

Mechanism of Action

This compound is not a traditional ATP-competitive inhibitor. Instead, it binds to an allosteric site on the p38 kinase that is only accessible after a significant conformational change of the activation loop, specifically the DFG motif.[1][2][3]

-

Allosteric Binding: It targets a diaryl urea class allosteric binding site.[4][5]

-

DFG-Out Conformation: Binding requires the p38 kinase to be in the "DFG-out" conformation, where the phenylalanine residue of the DFG motif is moved out of its typical position.[2][6] This contrasts with Type I inhibitors that bind to the "DFG-in" state.

-

Indirect ATP Competition: By stabilizing the inactive DFG-out conformation, this compound indirectly competes with the binding of ATP.[4][5]

-

Inhibition of Phosphorylation: The binding of this compound to p38 MAPK impairs its phosphorylation by upstream kinases such as MKK6.[7][8] It has also been shown to prevent p38α activation.[4][5][9]

This unique mechanism results in very slow association and dissociation rates, contributing to its high potency and prolonged duration of action.[1][10]

Caption: Mechanism of this compound's allosteric inhibition of p38 MAPK.

Pharmacodynamics: In Vitro Activity

This compound is a pan-inhibitor of p38 MAPK isoforms and also affects other kinases at various concentrations. Its high affinity is demonstrated by a dissociation constant (Kd) of 0.1 nM for p38α.[7][8][11]

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | Parameter | Value (nM) | Assay Type |

| p38α (MAPK14) | IC50 | 38[2][7][11] | Cell-free |

| Kd | 0.1[7][8][11] | Cell-based (THP-1) | |

| p38β (MAPK11) | IC50 | 65[2][7][11] | Cell-free |

| p38γ (MAPK13) | IC50 | 200[2][7][11] | Cell-free |

| p38δ (MAPK12) | IC50 | 520[2][7][11] | Cell-free |

| JNK2 | IC50 | 100[7][8] | Cell-free |

| c-Raf-1 | IC50 | 1.4[7][8] | Cell-free |

| B-Raf | IC50 | 83[7][8][11] | Cell-free |

| Abl | IC50 | 14,600[7][8] | Cell-free |

This compound shows insignificant inhibition against ERK-1, SYK, IKK2, ZAP-70, EGFR, HER2, PKA, and various PKC isoforms.[7][8]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Value |

| THP-1 (human monocytic) | TNF-α ELISA | EC50 | 16-22 nM[7][8] |

| Human PBMC | TNF-α Production | IC50 | 15 nM[11] |

| U87 (Glioblastoma) | CCK-8 Proliferation | IC50 | 34.96 µM[4][5] |

| U251 (Glioblastoma) | CCK-8 Proliferation | IC50 | 46.30 µM[4][5] |

Signaling Pathway Inhibition

This compound effectively blocks the p38 MAPK signaling cascade, which is activated by cellular stresses and inflammatory cytokines. This inhibition prevents the activation of downstream substrates, ultimately modulating cellular responses like inflammation, proliferation, and apoptosis.

Caption: this compound inhibits the p38 MAPK pathway at multiple points.

Pharmacokinetics & In Vivo Efficacy

This compound is orally bioavailable and has demonstrated efficacy in various animal models of inflammation.[2][3]

Table 3: In Vivo Activity of this compound

| Animal Model | Dosing | Route | Key Finding |

| LPS-stimulated Mice | 30 mg/kg | Oral | 84% inhibition of TNF-α production.[7][8][12] |

| LPS-stimulated Mice | 10 mg/kg | Oral | 65% inhibition of TNF-α synthesis.[13] |

| Collagen-induced Arthritis (Mice) | 30 mg/kg qd | Oral | 63% inhibition of arthritis severity.[13] |

| Carrageenan-induced Paw Edema (Rat) | Not specified | Not specified | Suppression of local edema.[2][3] |

| LPS-stimulated Horses | Not specified | IV | Decreased heart rate, temperature, and production of TNF-α and IL-1β.[14] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

In Vitro Inhibition of TNF-α Production

This assay quantifies the inhibitory effect of this compound on cytokine release in monocytic cells.

Caption: Experimental workflow for measuring TNF-α inhibition.

Protocol Steps:

-

Cell Culture: THP-1 human monocytic cells are cultured under standard conditions.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound (or vehicle control) for 30 minutes.[7][8]

-

Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to stimulate the cells.[7][8]

-

Incubation: The cell mixture is incubated overnight for 18-24 hours.[7][8]

-

Analysis: The supernatant is collected, and the concentration of human TNF-α is determined using a commercial ELISA kit.[7][8]

-

Data Processing: The results are analyzed using nonlinear regression to determine the EC50 value.[7][8]

Glioblastoma (GBM) Cell Proliferation Assay (CCK-8)

This assay measures the anti-proliferative effects of this compound on cancer cells.[5]

Protocol Steps:

-

Cell Seeding: Approximately 6 x 10³ U87 or U251 GBM cells are seeded into each well of a 96-well plate.[5]

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0-64 µM) for 24 or 48 hours.[4][5]

-

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[5]

-

Incubation: Cells are incubated for an additional 1-2 hours.

-

Measurement: The absorbance at 450 nm is measured using a spectrophotometric plate reader to determine cell viability.[5]

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.[4]

Protocol Steps:

-

Treatment: U87 or U251 cells seeded in 6-well plates are treated with this compound (e.g., 0, 8, 16, 32 µM) for 48 hours.[4][5]

-

Fixation: Cells are harvested and fixed in cold 70% ethanol overnight at 4°C.[4][5]

-

Staining: Cells are washed with PBS and stained with propidium iodide (PI), a fluorescent DNA intercalating agent.[4][5]

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2 phases of the cell cycle.[4][5]

Clinical Development

This compound was the first p38 MAPK inhibitor to be evaluated in a Phase III clinical trial.[7][8] It has been investigated for the treatment of inflammatory conditions, including Crohn's disease and rheumatoid arthritis.[13][15][16] However, a trial for Crohn's disease did not demonstrate clinical efficacy compared to a placebo.[13][16]

Conclusion

This compound (BIRB 796) is a cornerstone compound in the study of p38 MAPK signaling. Its unique allosteric binding mechanism, high potency, and oral bioavailability make it a powerful research tool and a foundational molecule for the development of kinase inhibitors. While clinical success in inflammatory diseases has been limited, its well-characterized pharmacological profile continues to support investigations into the role of p38 MAPK in a wide range of pathologies, including cancer, neuroinflammation, and other stress-related disorders.[4][14] This guide provides the core data and methodologies essential for professionals working with or developing modulators of the p38 MAPK pathway.

References

- 1. The kinetics of binding to p38MAP kinase by analogues of BIRB 796 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. apexbt.com [apexbt.com]

- 14. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Doramapimod effect on downstream signaling pathways

An In-depth Technical Guide to Doramapimod's Effect on Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as BIRB-796) is a potent and highly selective, orally available small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It belongs to a diaryl urea class of compounds that bind to an allosteric site on the p38 kinase, a novel mechanism that confers high affinity and selectivity.[1][2] p38 MAPKs are key components of signaling cascades that respond to extracellular stimuli, such as pro-inflammatory cytokines and environmental stress, and play a crucial role in regulating the production of inflammatory mediators.[2][4] By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling pathways responsible for the expression of various pro-inflammatory cytokines and other cellular processes, making it a significant tool for research and a potential therapeutic agent for inflammatory diseases.[2][3] This document provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on downstream targets, and detailed experimental protocols for its study.

Mechanism of Action

This compound is a pan-p38 MAPK inhibitor, targeting all four isoforms (α, β, γ, δ).[5][6] Unlike typical kinase inhibitors that compete with ATP at the active site, this compound binds to a unique allosteric pocket adjacent to the ATP-binding site.[1][2] This binding requires and stabilizes a specific "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[2][7] This allosteric inhibition mechanism indirectly prevents the binding of ATP and locks the kinase in an inactive state.[1] This mode of action contributes to the high potency and slow dissociation rate of the inhibitor.[5][6] The binding of this compound impairs the phosphorylation of p38 by upstream kinases like MKK3 and MKK6, rather than enhancing its dephosphorylation.[5]

Downstream Signaling Pathways Modulated by this compound

The inhibition of p38 MAPK by this compound leads to the attenuation of multiple downstream signaling events. p38 MAPK phosphorylates a wide array of substrates, including other kinases and transcription factors. The primary consequences of this compound's action are the reduction of inflammatory responses, and effects on cell proliferation, and survival.

Inhibition of MAPK-Activated Protein Kinase 2 (MAPKAPK2/MK2)

One of the most critical downstream targets of p38 MAPK is MAPKAPK2 (MK2).[8] Upon activation by p38, MK2 phosphorylates various substrates that regulate gene expression at the post-transcriptional level, particularly by controlling the stability and translation of mRNAs containing AU-rich elements in their 3'-untranslated regions. This compound treatment blocks the phosphorylation and activation of MK2.[5]

Regulation of Transcription Factors

p38 MAPK directly phosphorylates and activates several transcription factors that are crucial for the expression of inflammatory and stress-response genes.[9] this compound's inhibition of p38 prevents the activation of these factors:

-

Activating Transcription Factor 2 (ATF2): p38-mediated phosphorylation of ATF2 is a key step in its activation, leading to the transcription of target genes.[4][9] this compound blocks this phosphorylation.

-

Cyclic AMP-Responsive Element Binding Protein (CREB): p38 can activate CREB through downstream kinases like MSK1/2 and MK2/3.[8][9] Inhibition of p38 by this compound disrupts this activation pathway.

-

Other Transcription Factors: p38 also regulates MEF2C, ELK1, and p53, which are involved in various cellular processes including cell differentiation, proliferation, and apoptosis.[9]

Suppression of Pro-inflammatory Cytokine Production

A major functional outcome of p38 MAPK pathway inhibition by this compound is the potent suppression of pro-inflammatory cytokine production.[2][3] This is a direct result of inhibiting the MK2 and transcription factor pathways described above.

-

Tumor Necrosis Factor-alpha (TNF-α): this compound is a powerful inhibitor of TNF-α production, a key mediator of systemic inflammation.[3][6]

-

Interleukin-6 (IL-6): The secretion of IL-6, another central pro-inflammatory cytokine, is significantly downregulated by this compound.[5][10]

-

Other Cytokines: The production of IL-1β, IL-12p40, and IFNγ is also significantly reduced following this compound treatment.[10]

Effects on Other Cellular Processes

-

Cell Cycle and Proliferation: By inhibiting the p38 pathway, this compound can induce cell cycle arrest, often at the G1/S checkpoint.[1] This is partly due to the downregulation of proteins like Cyclin D1.[1]

-

Cytoskeletal Remodeling: p38 MAPK phosphorylates Heat Shock Protein 27 (Hsp27), which plays a role in actin cytoskeleton remodeling.[1] this compound blocks Hsp27 phosphorylation, impacting processes like cell migration.[1][5]

Caption: this compound inhibits p38 MAPK, blocking downstream signaling to key substrates.

Caption: Standard workflow for Western blot analysis of p38 pathway inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified against p38 isoforms and a panel of other kinases. The data highlights its potency for p38α and its selectivity over many other kinases.

Table 1: Inhibitory Activity of this compound (IC₅₀ & Kd)

| Target Kinase | Assay Type | IC₅₀ / Kd (nM) | Notes |

| p38α (MAPK14) | Cell-free IC₅₀ | 38 | High potency for the primary isoform.[5][6][11] |

| Kd (THP-1 cells) | 0.1 | Demonstrates very high binding affinity.[5][6][11] | |

| p38β (MAPK11) | Cell-free IC₅₀ | 65 | Potent inhibition.[5][6][11] |

| p38γ (MAPK12) | Cell-free IC₅₀ | 200 | Moderate inhibition.[5][6][11] |

| p38δ (MAPK13) | Cell-free IC₅₀ | 520 | Lower potency compared to α/β isoforms.[5][6][11] |

| B-Raf | Cell-free IC₅₀ | 83 | Significant off-target activity.[5][11] |

| c-Raf-1 | Cell-free IC₅₀ | 1.4 | Potent off-target activity.[5] |

| JNK2 | Cell-free IC₅₀ | 0.1 | High affinity binding, but functional inhibition in cells requires higher concentrations.[2][5] |

| Abl | Cell-free IC₅₀ | 14,600 (14.6 µM) | Weak inhibition.[5] |

| ERK1, SYK, IKK2 | Cell-free IC₅₀ | Insignificant | High selectivity against these kinases.[5][6] |

Table 2: Cellular Activity of this compound

| Cell Type | Assay | Stimulus | Measured Effect | EC₅₀ / IC₅₀ (nM) |

| THP-1 (human monocytic) | TNF-α Production | LPS | Inhibition of TNF-α release | 16 - 22 |

| Human PBMCs | TNF-α Production | LPS | Inhibition of TNF-α release | 15 - 30 |

| U-937 (human monocytic) | TNF-α Production | LPS | Inhibition of TNF-α release | 15 |

| U87 Glioblastoma | Cell Proliferation | - | Inhibition of proliferation | 34,960 (34.96 µM) |

| U251 Glioblastoma | Cell Proliferation | - | Inhibition of proliferation | 46,300 (46.30 µM) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Nonradioactive p38 MAP Kinase Activity Assay

This protocol is based on the immunoprecipitation of active p38 followed by a kinase assay using a recombinant substrate.[4]

-

Cell Lysis:

-

Treat cells with appropriate stimuli (e.g., UV, Anisomycin) in the presence or absence of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with 1X Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄) supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

-

Immunoprecipitation of p38 MAPK:

-